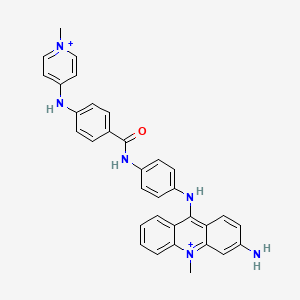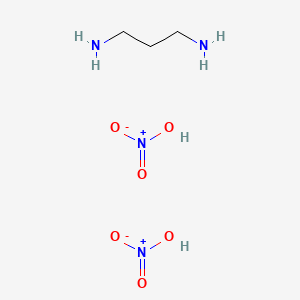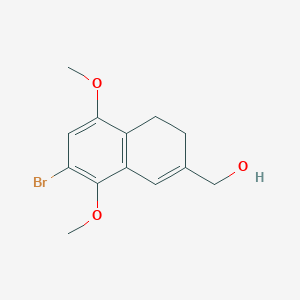
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of bromine, methoxy groups, and a hydroxymethyl group attached to a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5,8-dimethoxy-3,4-dihydronaphthalene followed by the introduction of a hydroxymethyl group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc and hydrochloric acid in an ethanol solution.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalen-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(3,5-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
Uniqueness
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group further enhances its reactivity and potential for derivatization compared to similar compounds.
Eigenschaften
CAS-Nummer |
112997-43-0 |
|---|---|
Molekularformel |
C13H15BrO3 |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
(7-bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-6-11(14)13(17-2)10-5-8(7-15)3-4-9(10)12/h5-6,15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
DTGRNEQLXVZEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1CCC(=C2)CO)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


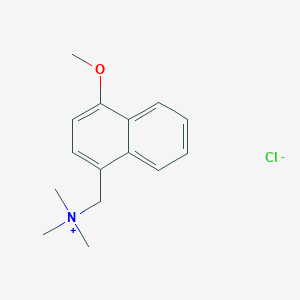

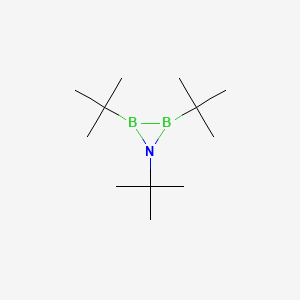
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
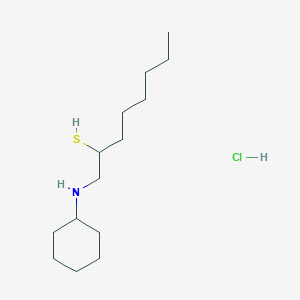
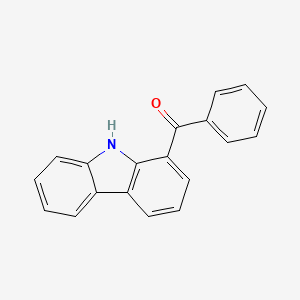
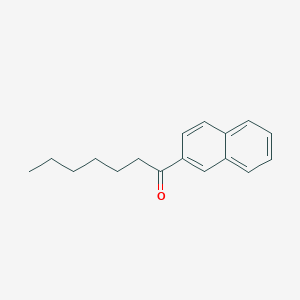
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

